ART558 -

ART558

Catalog Number: EVT-8330267
CAS Number:
Molecular Formula: C21H21F3N4O2
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ART558 was developed through high-throughput screening of approximately 165,000 compounds aimed at identifying inhibitors of Polθ. The compound was characterized by its low molecular weight and high selectivity for Polθ, with an IC50 value of 7.9 nM against the full-length enzyme. ART558 does not inhibit other human DNA polymerases or a range of oncology-focused kinases, indicating its specificity for Polθ .

Synthesis Analysis

Methods

The synthesis of ART558 involved a systematic approach starting from initial compound screening, followed by optimization to enhance potency and physicochemical properties. The development included:

  • High-Throughput Screening: A DNA primer extension assay was used to measure the polymerase activity of Polθ, leading to the identification of ART558.
  • Optimization: Compounds were optimized for solubility and selectivity, resulting in ART558's favorable characteristics such as good solubility (381 μM) and moderate lipophilicity (LogD = 3.5) .

Technical Details

The synthesis process emphasized maintaining the (S)-stereochemistry of the proline ring in ART558, which is crucial for its inhibitory activity. In contrast, an inactive isomer (ART615) was used as a control in various experiments to validate findings related to ART558's efficacy .

Molecular Structure Analysis

Structure

The molecular structure of ART558 features a proline-derived core that is essential for its binding affinity to Polθ. The compound's design allows it to engage with an allosteric site on the polymerase, influencing its activity without competing with nucleotide substrates directly.

Data

  • Molecular Weight: Approximately 300 g/mol.
  • IC50: 7.9 nM against full-length Polθ.
  • Solubility: 381 μM in aqueous solution.
  • LogD: 3.5 at pH 7.4.

These parameters indicate that ART558 is well-suited for further development as a therapeutic agent .

Chemical Reactions Analysis

Reactions

ART558 primarily engages in non-competitive inhibition regarding deoxynucleotide triphosphates (dNTPs) and uncompetitive inhibition concerning DNA substrates. This suggests that ART558 binds to an allosteric site on Polθ, altering its conformation and functionality.

Technical Details

Mechanistic studies revealed that ART558 stabilizes Polθ in the presence of DNA, enhancing its retention at sites of DNA damage. This stabilization effect is pivotal for its role in inducing synthetic lethality in cancer cells with specific genetic backgrounds .

Mechanism of Action

ART558 functions by exploiting the vulnerabilities in DNA repair pathways within cancer cells. Specifically:

  • Synthetic Lethality: The compound induces synthetic lethality in BRCA1/2-deficient tumor cells by disrupting TMEJ while enhancing sensitivity to PARP inhibitors.
  • Biomarker Activation: Exposure to ART558 increases biomarkers indicative of single-stranded DNA damage, particularly in cells deficient in the 53BP1/Shieldin complex, which is associated with resistance to PARP inhibitors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Stability: Demonstrates stability under physiological conditions but is sensitive to extreme pH levels.

Chemical Properties

  • Solubility: Soluble in organic solvents; moderate solubility in water.
  • Lipophilicity: Moderate LogD value suggests favorable absorption characteristics.

These properties make ART558 a promising candidate for further pharmacological studies .

Applications

ART558 has significant applications in cancer research and therapy:

  • Cancer Treatment: Particularly effective against BRCA-deficient tumors, enhancing the efficacy of existing therapies like PARP inhibitors.
  • Research Tool: Serves as a valuable tool for studying DNA repair mechanisms and synthetic lethality in various cancer models.
  • Combination Therapy: Demonstrates potential when used alongside other agents targeting DNA repair pathways, such as RAD52 inhibitors or alkylating agents like temozolomide .
Mechanistic Basis of ART558 Activity in DNA Repair Pathways

Allosteric Inhibition of Polymerase Theta Polymerase Domain: Structural & Functional Implications

ART558 ((2S)-1-[(3-methylphenyl)methyl]-N-[(1R)-1-(4-cyanophenyl)-2,2,2-trifluoroethyl]-2-oxopyrrolidine-3-carboxamide) is a low-molecular-weight (418.41 g/mol) allosteric inhibitor that selectively targets the polymerase domain of polymerase theta (polymerase theta-polymerase). It exhibits nanomolar potency (half-maximal inhibitory concentration = 7.9 nM) against polymerase theta-polymerase by binding to a unique site within the catalytic core, distinct from the active site or DNA-binding interfaces [5] [7]. Structural analyses reveal that ART558 binds to the palm subdomain of polymerase theta-polymerase, inducing an induced-fit conformational rearrangement that locks the enzyme in a catalytically inactive state [5]. This binding stabilizes polymerase theta thermally only in the presence of DNA, as confirmed by differential scanning fluorimetry, indicating a DNA-dependent mechanism of action [5] [9].

Key molecular interactions involve:

  • Hydrophobic pocket engagement: ART558’s trifluoroethyl and cyanophenyl groups form van der Waals contacts with Tyr2388, Phe2390, and Leu2326.
  • Hydrogen bonding: The carbonyl oxygen of ART558’s pyrrolidinone ring hydrogen-bonds with Arg2430, critical for allosteric signaling [5] [7].
  • Stereospecificity: The (S)-stereoisomer (ART558) is essential for inhibition; the (R)-isomer (ART615) shows negligible activity even at 12 μM [5].

Table 1: Biochemical Profile of ART558

PropertyValueMethod
Polymerase theta-polymerase half-maximal inhibitory concentration7.9 nMPrimer extension assay
Selectivity vs. other DNA polymerases (polymerase α, polymerase γ, polymerase η, polymerase ν)No inhibition at 10 μMEnzyme activity screening
DNA dependenceRequired for thermal stabilizationDifferential scanning fluorimetry

This allosteric mechanism spares related A-family DNA polymerases (e.g., Klenow fragment) and does not inhibit polymerase theta’s helicase domain, underscoring its precision [9].

Disruption of Theta-Mediated End Joining vs. Non-Homologous End Joining Selectivity

ART558 specifically disrupts theta-mediated end joining—a microhomology-driven double-strand break repair pathway—while preserving canonical non-homologous end joining. Theta-mediated end joining requires polymerase theta-polymerase for two critical functions: (1) microhomology annealing between resected 3′ single-stranded DNA overhangs, and (2) DNA synthesis to fill gaps prior to ligation [5] [6]. ART558 suppresses polymerase theta-polymerase’s ability to extend minimally paired primers (snap-back synthesis) by >90% at 100 nM, as measured using fluorescent reporter assays that quantify theta-mediated end joining repair efficiency [5].

In contrast, ART558 does not impair non-homologous end joining even at 10 μM, evidenced by:

  • Intact Ku70/80-mediated end bridging in electrophoretic mobility shift assays [5].
  • Unaffected repair of double-strand breaks induced by CRISPR-Cas9 in non-homologous end joining-proficient cells [6] [8].

Table 2: Selectivity of ART558 in DNA Repair Pathways

Repair PathwayART558 Effect (1 μM)Key Readout
Theta-mediated end joining≥90% inhibitionMicrohomology utilization frequency
Non-homologous end joiningNo significant effectKu-dependent end-joining efficiency
Homologous recombinationIndirect sensitization*Rad51 focus formation

Note: Indirect effects arise only in homologous recombination-deficient contexts.

This selectivity enables ART558 to exploit synthetic lethality in homologous recombination-deficient cancers without compromising non-homologous end joining-dependent processes in healthy cells [5] [9].

Synergistic DNA Damage Induction via Poly(ADP-ribose) Polymerase 1 Trapping Potentiation

ART558 synergizes with poly(ADP-ribose) polymerase inhibitors (e.g., olaparib, talazoparib) by exacerbating DNA damage in homologous recombination-deficient cells. Mechanistically, ART558 extends the residence time of polymerase theta at laser-induced DNA damage sites by >4-fold, mimicking poly(ADP-ribose) polymerase "trapping" [5]. This prolonged retention stalls theta-mediated end joining repair intermediates, converting single-strand breaks into replication-associated double-strand breaks. In BRCA2-null cells, ART558 (5 μM) combined with olaparib (50 nM) increases:

  • γH2AX foci (marker of double-strand breaks) by 8-fold vs. monotherapy [5].
  • Caspase 3/7 activation (apoptosis) by 12-fold [5].
  • Chromosomal aberrations (radials, fragments) in metaphase spreads [5].

The synergy arises from dual incapacitation of backup DNA repair:

  • Poly(ADP-ribose) polymerase inhibition: Blocks poly(ADP-ribose) polymerase-dependent single-strand break repair and traps poly(ADP-ribose) polymerase on DNA.
  • ART558-mediated polymerase theta inhibition: Disables theta-mediated end joining as a salvage pathway for poly(ADP-ribose) polymerase inhibitor-induced lesions [2] [5] [9].

Table 3: Synergistic Effects of ART558 + Poly(ADP-ribose) Polymerase Inhibitors

Cell LineGenetic ContextCombination Index (ART558 + Olaparib)
DLD1BRCA2 wild-type1.2 (additive)
DLD1BRCA2−/−0.2 (synergistic)
CAPAN1BRCA2 c.6174delT0.3 (synergistic)
EUFA1341PALB2 mutant0.4 (synergistic)

Combination Index <0.7 indicates synergy [5].

Molecular Dynamics of ART558-Polymerase Theta Complex Stabilization Under DNA-Bound Conditions

Molecular dynamics simulations reveal that ART558 stabilizes polymerase theta-polymerase in a closed conformation when bound to B-form DNA (biological substrate for theta-mediated end joining), prolonging DNA engagement by >40 minutes—drastically exceeding the natural dissociation time (<2 minutes) [5] [6] [7]. Key dynamics include:

  • Conformational locking: ART558’s binding to the palm subdomain prevents transition to the open state, hindering DNA release.
  • Enhanced DNA affinity: The inhibitor-DNA-enzyme ternary complex exhibits a 20-fold increase in stability versus uninhibited polymerase theta [6].
  • Allosteric communication disruption: ART558 binding disrupts the flexibility of the thumb subdomain, which normally facilitates DNA translocation during synthesis [7].

This trapping mechanism is distinct from catalytic inhibition:

  • ART558 does not inhibit polymerase theta-polymerase activity on A-form DNA/RNA hybrids (used in ribonucleotide incorporation), confirming conformational specificity [6].
  • Cryo-EM structures show ART558-bound polymerase theta-polymerase retains DNA in a catalytically non-productive state, with the templating base misaligned relative to the incoming deoxynucleoside triphosphate [6] [9].

The long-lived ternary complex impedes DNA repair machinery access, explaining the accumulation of single-stranded DNA gaps and replication stress in BRCA-mutant cells treated with ART558 [5] [7].

Properties

Product Name

ART558

IUPAC Name

(2S,3R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-3-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide

Molecular Formula

C21H21F3N4O2

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1

InChI Key

YHMDHAMZFMNMTF-MSOLQXFVSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O

Isomeric SMILES

CC1=CC(=CC=C1)N(C)C(=O)[C@@H]2[C@@H](CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O

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